5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol
Description
Structure and Key Features: 5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a strongly electron-withdrawing 2,2,2-trifluoroethyl group and at the 5-position with a hydrophobic propan-2-yl (isopropyl) group. The thiol (-SH) moiety at the 3-position enhances reactivity, enabling participation in nucleophilic reactions, disulfide bond formation, or metal coordination.
Core Formation: Condensation of thiocarbazides with carboxylic acid derivatives or hydrazines under acidic conditions to form the triazole ring .
Substituent Introduction: Alkylation or nucleophilic substitution reactions using trifluoroethyl halides and isopropyl reagents .
Purification: Recrystallization or chromatography for isolation, as seen in related triazole-thiol syntheses .
Properties
Molecular Formula |
C7H10F3N3S |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-propan-2-yl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H10F3N3S/c1-4(2)5-11-12-6(14)13(5)3-7(8,9)10/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
POSOMESPTQJIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol
General Synthetic Strategy
The synthesis of 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the construction of the 1,2,4-triazole ring followed by selective functionalization at the 4- and 5-positions and installation of the thiol group at the 3-position. The key steps often include:
- Cyclization of appropriate hydrazine and nitrile or amide precursors to form the triazole core.
- Alkylation or substitution reactions introducing the isopropyl and trifluoroethyl groups.
- Introduction of the thiol group either by direct substitution or via thiol-functionalized intermediates.
Specific Synthetic Routes
Alkylation of 4H-1,2,4-triazole-3-thiol Precursors
One common approach is to start from 4H-1,2,4-triazole-3-thiol or its derivatives and perform selective alkylation at the N-4 position with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) under basic conditions, typically using sodium hydroxide or potassium carbonate as a base in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The isopropyl substituent at the 5-position can be introduced either before or after the trifluoroethylation step via alkylation with isopropyl halides or by using substituted hydrazine precursors.
- Reaction conditions: reflux temperature or microwave-assisted heating (e.g., 165 °C, 12.2 bar, microwave power ~540 W) have been reported to improve reaction rates and yields.
- Solvents: i-propanol, THF, or DMF.
- Bases: sodium hydroxide, potassium carbonate, or sodium hydride.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of substituted 1,2,4-triazole-3-thiols, including analogs similar to 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol. This method offers advantages such as shorter reaction times (15–45 minutes), higher purity, and better yields.
- Example: Starting from 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, reaction with alkyl bromides under microwave conditions (165 °C, 12.2 bar, 540 W) in i-propanol with sodium hydroxide yielded alkylated triazole-thiol derivatives efficiently.
- Reaction monitoring: Gas chromatography coupled with mass spectrometry (GC-MS) is used to determine reaction completeness and purity.
Use of Carbonyldiimidazole (CDI) or Other Coupling Agents
In some synthetic protocols, carbonyldiimidazole or similar coupling reagents facilitate the formation of the triazole ring or the introduction of side chains by activating carboxylic acid or thiol precursors. This method can be used to prepare intermediates that are further functionalized to yield the target compound.
Multi-Step Synthesis via Triazolopyrimidine Intermediates
Although more complex, some synthetic routes involve the preparation of dichlorinated triazolopyrimidine intermediates, followed by selective substitution with trifluoroethyl and isopropyl amines or thiols. These methods use:
- Heating sealed tubes at elevated temperatures (130–170 °C).
- Use of POCl3 for chlorination steps.
- Subsequent nucleophilic substitution with amines or thiols in DMF or DMSO/THF mixtures.
This approach allows for structural diversification but requires careful control of reaction conditions to avoid side reactions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Solvent(s) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of triazole-3-thiol | 4H-1,2,4-triazole-3-thiol, alkyl halides | Reflux or microwave heating (~165 °C, 12.2 bar, 540 W) | THF, i-propanol, DMF | High yield, straightforward | Requires pure starting thiol |
| Microwave-Assisted Synthesis | Amino-substituted triazole-thiol precursors | Microwave irradiation, 15–45 min, 165 °C | i-propanol | Rapid, energy-efficient, high purity | Specialized equipment needed |
| Carbonyldiimidazole coupling | Carboxylic acid derivatives, hydrazines | Room temperature to moderate heating | DCM, THF | Mild conditions, selective | Multi-step, longer synthesis |
| Triazolopyrimidine intermediates | Dichlorinated triazolopyrimidines | 130–170 °C, sealed tube, POCl3 chlorination | DMF, DMSO/THF | Allows diverse substitutions | Complex, requires multiple steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
In contrast, methoxy groups () enhance electron-donating properties, improving solubility but reducing metabolic stability .
Biological Activity: Antiviral Potential: Cyclopentenylamino and hydrazinyl substituents () show marked helicase inhibition, suggesting the target compound’s trifluoroethyl group could similarly enhance binding to viral enzymes . Anticancer Activity: Trifluoromethylphenyl derivatives () inhibit cancer cell lines (MCF-7, Hep-G2), but the target compound’s isopropyl group may improve tumor penetration due to higher lipophilicity .
Physical-Chemical Properties: Lipophilicity: The target compound’s isopropyl group increases hydrophobicity compared to amino () or hydrazinyl () substituents, favoring membrane permeation but reducing aqueous solubility . Thermal Stability: Aromatic substituents (e.g., phenyl, trimethoxyphenyl) in related compounds () confer higher melting points than aliphatic groups like trifluoroethyl .
Applications: Corrosion Inhibition: TRD () demonstrates mixed-type inhibition in acidic media; the target compound’s trifluoroethyl group may offer superior anodic inhibition due to stronger adsorption via electronegativity . Coordination Chemistry: Schiff base triazole-thiols () form bioactive metal complexes, whereas the target compound’s thiol could coordinate metals for catalytic or therapeutic uses .
Biological Activity
5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1038328-99-2) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and structure-activity relationships (SAR).
The molecular formula of 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is C₇H₁₀F₃N₃S with a molecular weight of 225.23 g/mol. The presence of the thiol group and the trifluoroethyl substituent may enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives, including 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several microbial strains:
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| 5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus (ATCC 25923) | 62.5 |
| Escherichia coli (ATCC 25922) | 31.25 | |
| Pseudomonas aeruginosa (ATCC 27853) | 62.5 | |
| Candida albicans (ATCC 885-653) | 125 |
These results indicate that the compound exhibits significant antimicrobial activity against both bacteria and fungi at varying concentrations. Notably, it shows particularly strong activity against Escherichia coli with an MIC of 31.25 μg/mL .
Structure-Activity Relationship (SAR)
The structure of triazole compounds significantly influences their biological activity. The introduction of various substituents can alter their interaction with target enzymes and receptors. In particular:
- Thiol Group : The presence of the thiol group in triazoles has been associated with increased reactivity and potential for forming disulfide bonds with proteins.
- Trifluoroethyl Substituent : The trifluoroethyl group may enhance lipophilicity and contribute to better membrane penetration, thereby increasing bioavailability.
Research indicates that modifications to the sulfur atom or the introduction of different alkyl groups can lead to variations in antimicrobial potency without drastically affecting overall structural integrity .
Case Studies
A study conducted on various S-substituted derivatives of triazole revealed that compounds similar to 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol showed promising results in inhibiting microbial growth. These findings suggest that systematic structural modifications can lead to enhanced biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
